7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
7-(4-Chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a substituted imidazopurine-dione derivative characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
Properties
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-13-5-4-6-16(11-13)28-17(14-7-9-15(23)10-8-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVQSLRPVGVJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.83 g/mol. The structure features an imidazo[2,1-f]purine core substituted with a 4-chlorophenyl group and a 3-methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.83 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that imidazopurines exhibit significant anticancer properties. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines with IC50 values in the low micromolar range (approximately 5-10 µM) .
Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies suggest that the compound interacts with DNA and inhibits topoisomerase activity, leading to disrupted DNA replication .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed moderate to strong activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .
Mechanism of Action:
The antimicrobial action is attributed to the inhibition of bacterial DNA synthesis and interference with cell wall synthesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor with an IC50 value of approximately 50 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Enzyme Inhibition Data:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 50 |
| Urease | 30 |
Case Studies
A notable case study involved the evaluation of the compound’s effects on human cancer cell lines. Researchers treated MDA-MB-468 cells with varying concentrations of the compound and observed dose-dependent inhibition of cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .
Another study focused on its antibacterial properties where the compound was tested against Salmonella typhi and Bacillus subtilis. The results revealed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HepG2 cells with an IC50 value of approximately 2.57 µM . This suggests its potential as a chemotherapeutic agent in hepatocellular carcinoma treatment.
Antioxidant Properties
The compound's structure allows it to act as an antioxidant, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage .
Anti-inflammatory Effects
In addition to its anticancer properties, research has indicated that this compound may exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role, such as autoimmune diseases and chronic inflammatory disorders .
Case Study 1: Hepatocellular Carcinoma
A study focused on the effects of this compound on HepG2 cells demonstrated its potential to reduce tumor growth significantly without causing major toxicity to vital organs. This finding underscores its promise as a therapeutic agent for liver cancer treatment .
Case Study 2: Antioxidant Activity
Another investigation explored the antioxidant capabilities of this compound, revealing its effectiveness in reducing oxidative stress markers in vitro. The results suggest that it could be beneficial in managing oxidative stress-related conditions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural differences and their implications:
Key Observations:
- Aromatic Substitution Patterns : The 3-methylphenyl group at the 8-position in the target compound may optimize steric interactions compared to bulkier substituents (e.g., 4-methylphenyl in ) .
- Alkyl vs. Aryl Chains : Ethoxyethyl () or allyl () groups introduce polarity or flexibility, which could influence target selectivity .
Pharmacological and Functional Comparisons
Serotonin Receptor Modulation
Imidazopurine-dione derivatives with piperazinylalkyl side chains (e.g., AZ-853 and AZ-861 in ) exhibit potent 5-HT1A receptor partial agonism, demonstrating antidepressant-like effects in murine models. Structural variations in these compounds highlight:
- Fluorine/Trifluoromethyl Groups : AZ-861 (3-CF₃ substitution) shows stronger receptor activation than AZ-853 (2-F substitution), likely due to enhanced electronic effects .
- Brain Penetration : Methyl groups (as in the target compound) improve blood-brain barrier permeability compared to polar side chains (e.g., ethoxyethyl in ) .
Phosphodiesterase (PDE) Inhibition
Compound 5 from , featuring a 6,7-dimethoxyisoquinolinylalkyl chain, inhibits PDE4B1 and PDE10A.
Kinase Inhibition
Analog 46 (), with a trifluoromethylphenyl group, demonstrates kinase inhibitory activity. The target compound’s 3-methylphenyl group may reduce kinase binding due to decreased electron-withdrawing effects .
Structure–Activity Relationship (SAR) Insights
- Position 7 : Halogenated aryl groups (Cl, Br) enhance hydrophobic interactions with receptor pockets. Bromine increases binding affinity but may reduce metabolic stability .
- Position 8 : Substituted phenyl groups (e.g., 3-Me-Ph in the target vs. 4-Me-Ph in ) influence steric complementarity in enzyme active sites .
- Positions 1 and 3 : Methyl groups optimize metabolic stability and reduce cytotoxicity compared to larger alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
